molecular formula C11H9BrN2OS B1337609 5-(4-Bromophenyl)thiophene-2-carbohydrazide CAS No. 62403-14-9

5-(4-Bromophenyl)thiophene-2-carbohydrazide

Cat. No. B1337609
CAS RN: 62403-14-9
M. Wt: 297.17 g/mol
InChI Key: HFKIMTDDJJSIEY-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)thiophene-2-carbohydrazide is a chemical compound with the empirical formula C11H9BrN2OS . It has a molecular weight of 297.17 .


Molecular Structure Analysis

The SMILES string of this compound is NNC(=O)c1ccc(s1)-c2ccc(Br)cc2 . This notation provides a way to represent the structure of the compound in a textual format.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 189-193 °C (lit.) .

Scientific Research Applications

Development of Chemosensors

5-(4-Bromophenyl)thiophene-2-carbohydrazide: is utilized in the development of chemosensors due to its exceptional photophysical properties . These chemosensors are designed for the selective detection of various analytes in aqueous and biological systems. They offer high selectivity and sensitivity, which are crucial for environmental monitoring and biomedical applications.

Pharmaceutical Research

In pharmaceutical research, 5-(4-Bromophenyl)thiophene-2-carbohydrazide can be a key intermediate. It may be involved in the synthesis of potential therapeutic agents, especially those targeting bacterial infections, as thiophene derivatives have shown activity against pathogens like Streptococcus pneumoniae .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301: Toxic if swallowed . Precautionary statements include P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth . It’s recommended to use personal protective equipment like a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

5-(4-bromophenyl)thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKIMTDDJJSIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488971
Record name 5-(4-Bromophenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)thiophene-2-carbohydrazide

CAS RN

62403-14-9
Record name 5-(4-Bromophenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Bromophenyl)thiophene-2-carboxylic hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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